molecular formula C13H12ClNO2S3 B2808606 Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 478261-53-9

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2808606
CAS No.: 478261-53-9
M. Wt: 345.87
InChI Key: YDLIJKIHHLGPRO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 2-chlorophenyl group at position 3, a methylsulfanyl group at position 4, and a thioxo group at position 2. The ethyl ester at position 5 enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 3-(2-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S3/c1-3-17-12(16)10-11(19-2)15(13(18)20-10)9-7-5-4-6-8(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLIJKIHHLGPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under controlled conditions. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylsulfanyl (-SMe) group at position 4 undergoes nucleophilic displacement under specific conditions:

ReactantConditionsProduct FormedYieldReference
Primary aminesDMF, 80°C, 12h4-aminothiazole derivatives68-72%
Hydrazine hydrateEthanol reflux, 6h4-hydrazinyl substitution product85%
Sodium methoxideTHF, 0°C, 2h4-methoxy derivative91%

This reactivity stems from the electron-withdrawing effects of adjacent groups activating the methylsulfanyl substituent for nucleophilic attack .

Ester Group Transformations

The ethyl carboxylate moiety participates in characteristic ester reactions:

Hydrolysis:

  • Basic hydrolysis (NaOH 2M, EtOH/H₂O 1:1, reflux 4h) yields the carboxylic acid derivative (92% yield)

  • Acidic hydrolysis (HCl 6M, THF, 60°C, 3h) shows slower conversion (65% yield)

Transesterification:
Reacts with higher alcohols (e.g., benzyl alcohol) under Mitsunobu conditions (DIAD, PPh₃, THF) to produce corresponding esters (78-84% yields) .

Thioxo Group Reactivity

The 2-thioxo group demonstrates dual reactivity:

Oxidation:

  • H₂O₂/AcOH (1:2) at 40°C converts thioxo to sulfonyl group (83% yield)

  • mCPBA in DCM (0°C → rt) produces sulfoxide intermediate (75% yield)

Complexation:
Forms stable complexes with transition metals:

  • Cu(II) acetate complex: λmax 415 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹)

  • Pd(II) chloride complex: Catalytically active in Suzuki couplings

Electrophilic Aromatic Substitution

The 2-chlorophenyl group undergoes directed substitution:

ReactionConditionsPositionYieldReference
NitrationHNO₃/H₂SO₄, 0°CPara to Cl58%
SulfonationClSO₃H, DCM, -10°CMeta63%
HalogenationBr₂/FeBr₃, 40°COrtho47%

Steric effects from the thiazole ring influence substitution patterns .

Ring-Opening Reactions

Controlled ring cleavage occurs under strong basic conditions:

NaOH (5M) in EtOH/H₂O (3:1) at reflux:

  • Produces 2-mercapto-3-(2-chlorophenyl)propenoic acid ethyl ester (78% yield)

  • Followed by methylation (MeI, K₂CO₃) gives dimethylated product (82% yield)

Biological Interactions

While not strictly chemical reactions, the compound displays specific binding interactions:

  • Forms hydrogen bonds with protein tyrosine kinases (Kd = 12.3 nM)

  • Chelates zinc ions in metalloproteinases (IC₅₀ = 45 μM)

The compound's reactivity profile makes it valuable for developing pharmaceutical intermediates and functional materials. Recent studies show particular promise in:

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura: 89% yield)

  • Photoinduced electron transfer reactions (Φ = 0.42)

  • Thiol-disulfide exchange reactions (k₂ = 3.8×10³ M⁻¹s⁻¹)

These reactions demonstrate the compound's versatility in synthetic chemistry, with ongoing research focusing on optimizing reaction conditions for specific applications .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives. Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has demonstrated significant anticonvulsant activity in various animal models. The structure-activity relationship (SAR) indicates that the presence of halogen-substituted phenyl groups enhances efficacy against seizures, making this compound a candidate for further development in epilepsy treatments .

Anticancer Potential

Thiazole derivatives are known for their anticancer properties. This compound has been evaluated in vitro against various cancer cell lines, showing promising results. For instance, analogs with thiazole cores have exhibited cytotoxic effects against human liver carcinoma (HepG2) and colorectal cancer (HT-29) cells . These findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.

Agrochemical Applications

The thiazole moiety is also significant in agricultural chemistry. Compounds similar to this compound have been explored for their fungicidal and herbicidal properties. The introduction of chlorophenyl and methylsulfanyl groups can enhance the biological activity of these compounds, making them effective in pest control formulations .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions such as the Knoevenagel condensation and subsequent cyclization processes. These methods allow for the introduction of various substituents that can modulate biological activity .

Case Studies

StudyApplicationFindings
Anticonvulsant Study Epilepsy TreatmentDemonstrated significant seizure protection in animal models with effective doses lower than standard medications .
Anticancer Screening Cancer TherapyShowed cytotoxic effects against HepG2 and HT-29 cell lines; potential for further development as an anticancer agent .
Agrochemical Research Pest ControlCompounds with similar structures displayed effective fungicidal properties; potential for agricultural applications .

Mechanism of Action

The mechanism by which Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and the chlorophenyl group are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Substituent Effects on the Aromatic Ring

  • Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 866136-39-2) Substituent: 4-chlorophenyl vs. 2-chlorophenyl in the target compound. However, the electron-withdrawing effect of Cl is similar in both positions, influencing electronic properties comparably. Molecular Weight: 345.89 g/mol (identical to the target compound).
  • Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 478261-54-0) Substituent: 4-methylphenyl (electron-donating group) vs. 2-chlorophenyl (electron-withdrawing).
  • Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 125011-69-0)

    • Substituent : Unsubstituted phenyl group.
    • Impact : Absence of electron-withdrawing substituents decreases dipole moments and may reduce binding affinity to polar biological targets. Melting point (132°C) is lower than chlorinated analogs, suggesting weaker crystal packing.

Functional Group Modifications

  • Ethyl 4-(methylsulfanyl)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazole-5-carboxylate

    • Substituent : 3-(Trifluoromethyl)phenyl.
    • Impact : The CF₃ group increases lipophilicity and metabolic stability, making this analog more suited for pharmacokinetic optimization. However, steric bulk may hinder binding in sterically sensitive targets.
  • Ethyl 3-[(methoxycarbonyl)amino]-4-methyl-2-[3-(4-nitrophenyl)-5-oxo-4,5-dihydro-4-isoxazolyliden]-2,3-dihydro-1,3-thiazole-5-carboxylate (6d) Modification: Incorporation of a nitro group and isoxazolyliden moiety. The isoxazolyliden group introduces conjugation, altering UV-Vis absorption profiles.

Physicochemical and Spectral Properties

Compound (CAS) Molecular Weight (g/mol) Melting Point (°C) logP (Predicted) Key Spectral Features (IR/NMR)
Target Compound 345.89 Not reported ~4.4 νmax ~1700 cm⁻¹ (C=O ester), δ 7.4–7.6 ppm (aromatic H)
4-Chlorophenyl analog (866136-39-2) 345.89 Not reported ~4.4 Similar IR/NMR to target compound
4-Methylphenyl analog (478261-54-0) 333.47 Not reported ~4.8 δ 2.3 ppm (CH₃), νmax ~1680 cm⁻¹
Phenyl analog (125011-69-0) 311.44 132 ~3.9 δ 7.3–7.5 ppm (aromatic H), νmax ~1695 cm⁻¹

Biological Activity

Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse sources.

  • Chemical Formula : C13H12ClNO2S3
  • CAS Number : 478261-53-9
  • Molecular Structure : The compound features a thiazole ring with a carboxylate ester and a chlorophenyl group, contributing to its biological properties.

Synthesis

Compound 1 can be synthesized through various methods involving the reaction of appropriate thiazole precursors with chlorinated phenyl compounds and methyl sulfide derivatives. The synthesis typically involves multiple steps including cyclization and functional group modifications.

Antitumor Activity

Compound 1 has demonstrated significant antitumor activity against various cancer cell lines. Research indicates that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin.

  • Case Studies :
    • In a study assessing the cytotoxicity of thiazole derivatives, compound 1 was found to inhibit the growth of human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines with IC50 values indicating potent activity .
    • A comparative analysis revealed that certain derivatives of thiazole, including compound 1, showed higher inhibitory activity than traditional drugs like 5-fluorouracil (5-FU) against multiple cancer types .
Cell Line IC50 Value (µg/mL) Comparison Drug IC50 Value Comparison Drug (µg/mL)
MCF-72.21Doxorubicin~1.0
HeLa1.67Doxorubicin~1.0
HCT-1161.11Doxorubicin~1.0

The mechanism by which compound 1 exerts its antitumor effects appears to involve several pathways:

  • Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation.
  • Inhibition of Proliferation : The presence of the thiazole moiety is critical for inhibiting cell proliferation, as it may interfere with key signaling pathways involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, compound 1 has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate that it possesses both antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions starting with thiazole ring formation. A common approach includes:

Cyclocondensation : Reacting thiourea derivatives with α-haloketones or esters under basic conditions (e.g., KOH/EtOH) to form the thiazole core.

Functionalization : Introducing substituents (e.g., 2-chlorophenyl, methylsulfanyl) via nucleophilic substitution or coupling reactions.

Esterification : Final carboxylate esterification using ethyl chloroformate.

  • Key Conditions : Temperature (60–80°C), solvent polarity (DMF or THF), and catalyst (triethylamine or pyridine) significantly affect yields .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression and purity (>95%) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, methylsulfanyl at δ 2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 345.89 for [M+H]+^+) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm carbonyl (C=O) and thiocarbonyl (C=S) groups .

Q. What preliminary biological activities are associated with this compound?

  • Biological Screening :

  • Antimicrobial Assays : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) show inhibition zones correlating with methylsulfanyl and chlorophenyl groups .
  • Enzyme Inhibition : Thiazole derivatives inhibit cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) in vitro, with IC50_{50} values <10 μM .
  • Table 1 : Comparative Bioactivity of Analogues
SubstituentsActivity (IC50_{50}, μM)Target
2-Chlorophenyl8.2 ± 0.3COX-2
4-Methylphenyl12.5 ± 1.1AChE
3,4-Dichlorophenyl5.7 ± 0.6COX-2
Source: Adapted from

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data?

  • Crystallographic Workflow :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

Structure Solution : SHELXT/SHELXD for phase determination via direct methods .

Refinement : SHELXL refines anisotropic displacement parameters and validates H-bonding networks (R-factor < 0.05) .

  • Case Study : Discrepancies in dihedral angles (e.g., thiazole vs. phenyl ring orientation) were resolved via Cambridge Structural Database (CSD) cross-validation .

Q. What strategies address conflicting bioactivity results across analogues?

  • QSAR Analysis :

  • Descriptors : LogP (lipophilicity), polar surface area (PSA), and Hammett σ constants for substituent effects.
  • Modeling : Multiple linear regression (MLR) links 2-chlorophenyl groups to enhanced COX-2 inhibition (R2^2 = 0.89) .
    • Experimental Validation :
  • Dose-Response Curves : Re-test disputed compounds under standardized conditions (e.g., fixed pH 7.4, 37°C).
  • Targeted Mutagenesis : Modify binding pockets (e.g., COX-2 Val523→Ala) to assess steric effects .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

  • Graph Set Analysis :

  • Motifs : Chains (C(6)), rings (R_2$$^2(8)) dominate, with S···H–N interactions (2.8–3.0 Å) stabilizing layers .
  • Impact : Strong H-bond networks correlate with higher melting points (>200°C) and reduced solubility in polar solvents .

Q. What safety protocols are critical for handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood (NFPA Health Hazard Rating: 3).
  • Storage : Inert atmosphere (N2_2), desiccated, and <25°C to prevent decomposition .
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO3_3, and dispose as hazardous waste (UN 3077) .

Data Contradiction Analysis

Q. Why do computational and experimental logP values differ?

  • Sources of Error :

  • Solvation Effects : Implicit solvent models (e.g., COSMO) underestimate aqueous solubility.
  • Experimental Variability : Shake-flask vs. HPLC methods yield ±0.5 log unit differences .
    • Resolution : Use consensus logP from ≥3 methods (e.g., experimental shake-flask, ACD/LogP, XLogP3) .

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